

theoretical and computational studies of 3-aminoazepan-2-one

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Compound of Interest

Compound Name: 3-Aminoazepan-2-one

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An In-depth Technical Guide to the Theoretical and Computational Investigation of **3-aminoazepan-2-one**

Introduction: The Significance of 3-aminoazepan-2-one

3-aminoazepan-2-one, a cyclic amide and a derivative of lysine, represents a fascinating molecular scaffold for medicinal chemistry and drug development.^{[1][2][3]} As a seven-membered lactam ring system, it possesses a unique combination of structural rigidity and conformational flexibility, making it an attractive starting point for the design of novel therapeutics. Its documented use as a synthetic intermediate for aryl hydrocarbon receptor (AHR) inhibitors and potential antibacterial agents underscores its relevance in modern pharmacology.^{[1][4]} To unlock the full potential of this scaffold, a deep understanding of its intrinsic molecular properties is paramount. This is where theoretical and computational chemistry provides an indispensable toolkit, allowing researchers to predict, understand, and rationalize the molecule's behavior at an atomic level, thereby guiding more efficient and targeted drug discovery efforts.

This guide provides a comprehensive overview of the key computational methodologies applied to the study of **3-aminoazepan-2-one**. We will move beyond simple procedural descriptions to explore the causal reasoning behind methodological choices, ensuring a robust and scientifically grounded approach for researchers, scientists, and drug development professionals.

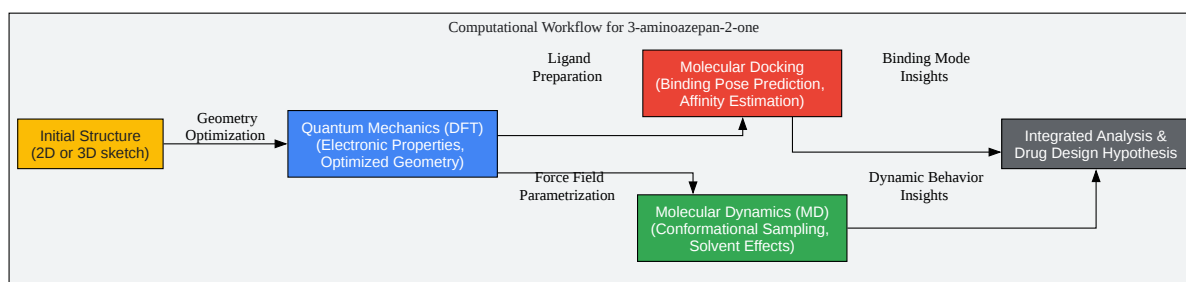
Physicochemical Properties

A foundational understanding begins with the molecule's basic properties. These parameters are crucial for both in silico model setup and correlation with experimental data.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ N ₂ O	[1][5]
Molecular Weight	128.17 g/mol	[1][3]
Melting Point	77 °C	[1][5]
Boiling Point	172 °C (at 13 mmHg)	[1]
CAS Number	671-42-1 (racemate)	[5][6]
Synonyms	DL- α -Amino- ϵ -caprolactam, Lysine lactam	[2][7]

Core Computational Strategies: A Multi-Pillar Approach

A singular computational method is rarely sufficient. A robust investigation of **3-aminoazepan-2-one** relies on an integrated workflow, where different techniques are used to answer specific questions, with the output of one method often serving as the input for the next. This multi-pillar strategy ensures a holistic understanding of the molecule's electronic structure, conformational dynamics, and potential biological interactions.



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Caption: Integrated workflow for computational analysis.

Pillar 1: Quantum Mechanics (QM) for Structural and Electronic Characterization

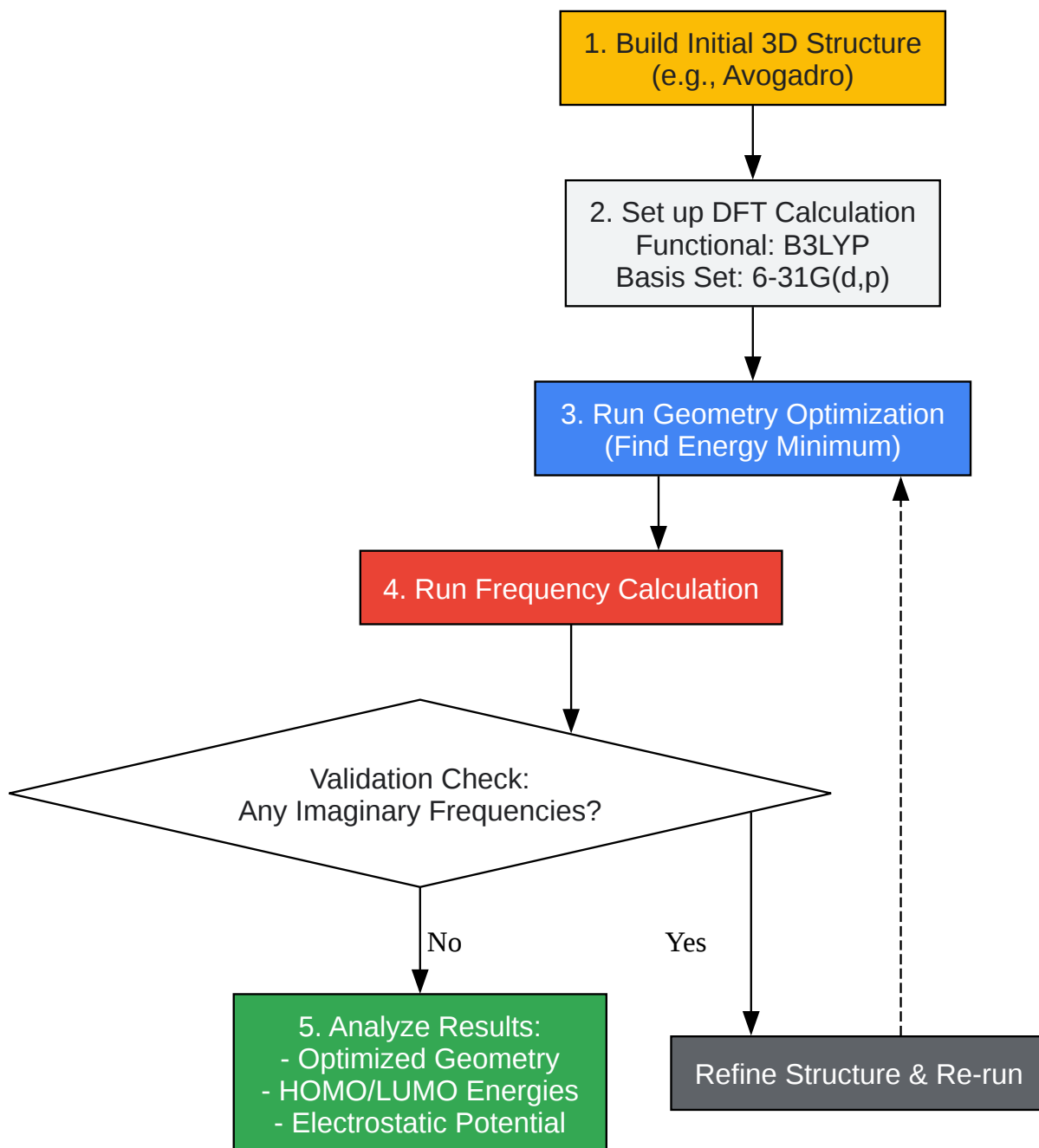
Expertise & Rationale: Before we can understand how **3-aminoazepan-2-one** interacts with its environment, we must first understand its intrinsic properties in a vacuum. Quantum mechanics, particularly Density Functional Theory (DFT), is the gold standard for this. DFT offers an exceptional balance of computational efficiency and accuracy for determining the ground-state geometry, electronic structure, and vibrational frequencies of organic molecules. [8] Insights from studies on related lactams show that properties like amide resonance and ring strain are critical to their chemistry, and these can be accurately quantified with high-level QM methods.[9][10]

Protocol: DFT-Based Geometry Optimization and Electronic Analysis

This protocol outlines the essential steps for a foundational QM analysis.

- Structure Preparation:
 - Construct the 3D structure of **3-aminoazepan-2-one** using a molecular editor (e.g., Avogadro, ChemDraw). Pay attention to the stereochemistry at the C3 position if studying a specific enantiomer.^[4]
 - Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting conformation.
- Calculation Setup (Gaussian, ORCA, etc.):
 - Method Selection: Choose the B3LYP functional. Causality: B3LYP is a hybrid functional that has demonstrated high accuracy for a wide range of organic systems and is a well-established standard in the field.
 - Basis Set Selection: Use the 6-31G(d,p) basis set. Causality: This Pople-style basis set provides a good compromise between accuracy and computational cost. The polarization functions (d,p) are crucial for accurately describing the non-spherical electron density in bonds and lone pairs, which is essential for the amide and amine groups.
 - Task Specification:
 - Opt: Perform a geometry optimization to find the lowest energy structure.
 - Freq: Perform a frequency calculation. Self-Validation: This is a critical step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
- Execution and Analysis:
 - Submit the calculation to a high-performance computing resource.
 - Geometry: Analyze the output file to extract optimized bond lengths, bond angles, and dihedral angles. These can be compared to crystallographic data of similar structures if available.

- **Electronic Properties:** Examine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
- **Charge Distribution:** Calculate and visualize the electrostatic potential (ESP) map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The carbonyl oxygen is expected to be a region of high negative potential.



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Caption: Step-by-step workflow for a DFT calculation.

Pillar 2: Molecular Dynamics (MD) for Conformational Dynamics

Expertise & Rationale: A molecule in a biological system is not static; it is a dynamic entity constantly exploring different conformations in a solvent environment. Molecular Dynamics (MD) simulations are essential for capturing this dynamic behavior. By solving Newton's equations of motion for the atoms in the system, MD provides a trajectory of the molecule's movement over time. This is crucial for understanding how **3-aminoazepan-2-one** behaves in water, how flexible its seven-membered ring is, and which conformations are most prevalent, providing a more realistic picture than a single, static QM structure.

Protocol: GROMACS/AMBER Simulation in Explicit Solvent

This protocol describes a standard MD simulation setup.

- System Preparation:
 - Input Structure: Start with the DFT-optimized geometry of **3-aminoazepan-2-one**.
 - Force Field Parametrization: Assign atomic charges and parameters using a suitable force field (e.g., GAFF2 for general organic molecules). Antechamber (from AMBERTools) is a standard tool for this process. Causality: The force field is a set of empirical functions that define the potential energy of the system. Its accuracy is paramount for a meaningful simulation.
 - Solvation: Place the molecule in the center of a periodic cubic or dodecahedron box of water (e.g., TIP3P water model). Ensure a minimum distance (e.g., 1.0 nm) between the molecule and the box edge.
 - Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
- Simulation Execution:
 - Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during setup.

- Equilibration (NVT Ensemble): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Use a thermostat (e.g., V-rescale) to control the temperature. Restrain the heavy atoms of the solute during this phase to allow the solvent to equilibrate around it.
- Equilibration (NPT Ensemble): Switch to an NPT ensemble, maintaining constant pressure (e.g., 1 bar) using a barostat (e.g., Parrinello-Rahman) and constant temperature. This adjusts the box density to the correct value.
- Production Run: Once the system's temperature, pressure, and density have stabilized (a key validation step), remove the restraints and run the production simulation for a desired length of time (e.g., 100 ns or more).
- Trajectory Analysis:
 - Root Mean Square Deviation (RMSD): Plot the RMSD of the solute's backbone atoms over time to assess conformational stability.
 - Root Mean Square Fluctuation (RMSF): Calculate the RMSF per atom to identify flexible and rigid regions of the molecule.
 - Conformational Clustering: Group similar structures from the trajectory to identify the most populated conformational states.

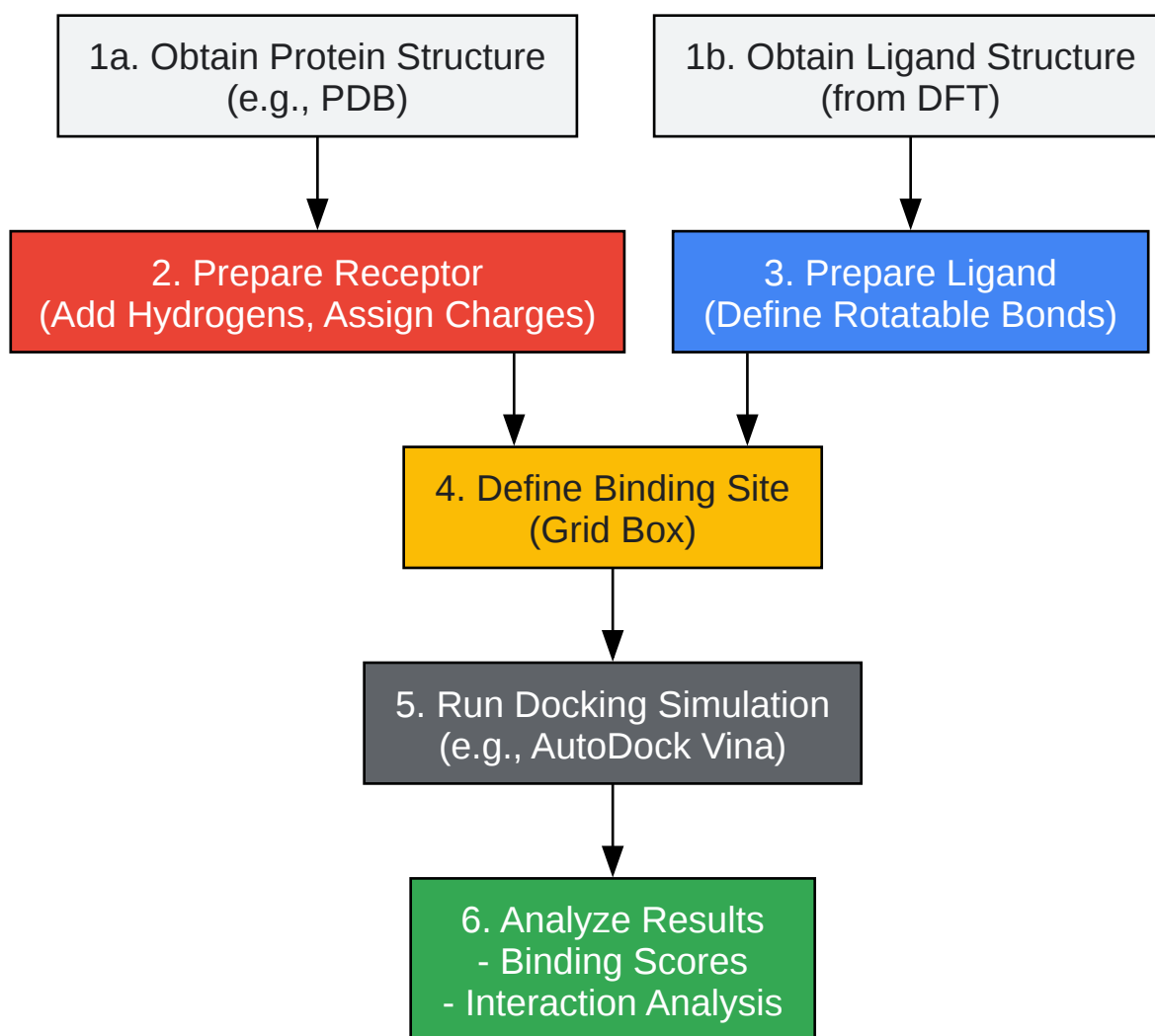
Pillar 3: Molecular Docking for Target Interaction

Expertise & Rationale: For drug development, understanding how **3-aminoazepan-2-one** might bind to a protein target is the ultimate goal. Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of one molecule to another. While docking scores are not a perfect prediction of binding energy, they are highly effective for virtual screening and for generating plausible binding hypotheses that can be tested experimentally. The relevance of lactam structures in inhibiting enzymes like β -lactamases makes this a pertinent line of inquiry.^{[11][12][13]}

Protocol: Virtual Screening with AutoDock Vina

This protocol outlines a typical docking workflow against a hypothetical protein target.

- Receptor and Ligand Preparation:
 - Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare it by removing water molecules, adding polar hydrogens, and assigning atomic charges (e.g., using AutoDock Tools).
 - Ligand: Use the lowest energy conformation of **3-aminoazepan-2-one** from the DFT optimization. Define rotatable bonds and assign charges.
- Binding Site Definition:
 - Identify the active site or binding pocket on the receptor. This can be based on known co-crystallized ligands or predicted by pocket-finding algorithms.
 - Define a "grid box" that encompasses this entire binding site. Causality: The docking algorithm will only search for binding poses within this defined space, making the search more efficient and targeted.
- Docking Execution:
 - Run the docking program (e.g., AutoDock Vina). It will systematically sample different conformations and orientations of the ligand within the grid box, scoring each pose.
 - Self-Validation: It is good practice to perform "redocking" where a known ligand is extracted from a crystal structure and docked back into its own receptor. A successful redocking (low RMSD between docked and crystal pose) provides confidence in the docking protocol.
- Analysis of Results:
 - Binding Affinity: Rank the resulting poses by their predicted binding affinity (e.g., kcal/mol). The top-scoring poses are the most promising candidates.
 - Pose Visualization: Visually inspect the top-ranked poses in a molecular viewer (e.g., PyMOL, Chimera). Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between **3-aminoazepan-2-one** and the protein's amino acid residues.



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Caption: A typical molecular docking workflow.

Conclusion and Future Outlook

The theoretical and computational study of **3-aminoazepan-2-one** provides a powerful, multi-faceted approach to understanding its potential as a drug scaffold. By integrating quantum mechanics, molecular dynamics, and molecular docking, researchers can build a comprehensive model of its behavior from the electronic to the biological level. These *in silico* studies are not a replacement for experimental work but a vital partner, enabling the generation of testable hypotheses, prioritization of synthetic efforts, and rationalization of experimental outcomes. Future work could involve more advanced techniques such as QM/MM simulations to study enzymatic reactions or free energy perturbation (FEP) calculations for more accurate

predictions of binding affinity, further bridging the gap between computational prediction and clinical reality.

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